2-(2,4-Dichlorophenoxy)-5-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10Cl2O2 |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-5-methylphenol |
InChI |
InChI=1S/C13H10Cl2O2/c1-8-2-4-13(11(16)6-8)17-12-5-3-9(14)7-10(12)15/h2-7,16H,1H3 |
InChI Key |
FHTKTADYDYDEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
General Context of Substituted Phenoxy Phenyl Compounds in Chemical Research
Substituted phenoxy-phenyl compounds, more commonly known as diphenyl ethers, form a significant class of organic molecules characterized by two phenyl rings linked by an ether bond. This core structure is a recurring motif in a multitude of natural products and synthetic molecules, granting it considerable importance in various scientific fields. beilstein-journals.org The specific properties and applications of a diphenyl ether are dictated by the nature and position of the substituents on the phenyl rings. benthamdirect.com
In the realm of medicinal chemistry and pharmacology, the diphenyl ether scaffold is found in compounds exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. beilstein-journals.orgbenthamdirect.com For instance, the well-known glycopeptide antibiotic vancomycin (B549263) contains a diaryl ether linkage crucial for its mechanism of action. beilstein-journals.org Similarly, the antibacterial agent triclosan (B1682465) is a chlorinated diphenyl ether. This structural class is also investigated for neuroprotective effects and potential applications in treating conditions like Alzheimer's disease. benthamdirect.com
Beyond medicine, these compounds have found utility in agriculture as herbicides and in materials science. The versatility of the diphenyl ether structure allows for fine-tuning of its chemical and physical properties, making it an attractive target for synthetic chemists aiming to develop new functional molecules. acs.org The synthesis and study of these compounds contribute to a deeper understanding of structure-activity relationships, where specific substitutions on the phenyl rings can dramatically alter the molecule's biological or chemical function. benthamdirect.com
Historical and Evolving Research Landscape for 2 2,4 Dichlorophenoxy 5 Methylphenol
A specific historical research trajectory for 2-(2,4-Dichlorophenoxy)-5-methylphenol is not documented in scientific literature, indicating that it is either a novel compound or one that has received negligible scientific attention. However, the history of its parent chemical class, the diaryl ethers, is well-established. The primary method for creating the C-O bond characteristic of these compounds has historically been the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542), first reported by Fritz Ullmann in 1903. beilstein-journals.org
The classical Ullmann synthesis often required harsh conditions, such as high temperatures (around 200°C) and stoichiometric amounts of copper. beilstein-journals.org Over the decades, research has focused on improving this method. Significant advancements include the development of milder reaction conditions through the use of ligands that accelerate the copper-catalyzed coupling. acs.orgorganic-chemistry.org More recently, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have been adapted for the efficient synthesis of diaryl ethers under even milder conditions, though the cost of palladium can be a drawback. beilstein-journals.org
Theoretically, this compound could be synthesized using these established methods. A plausible route would involve the Ullmann condensation of 2,4-dichlorophenol (B122985) with a suitably substituted methyl-halobenzene. The lack of a dedicated research history for this specific molecule means its synthesis and properties remain uncharacterized, placing it in the category of scientifically unexplored chemical space.
Current Scientific Relevance and Knowledge Gaps Pertaining to 2 2,4 Dichlorophenoxy 5 Methylphenol
The current scientific relevance of 2-(2,4-Dichlorophenoxy)-5-methylphenol is purely speculative and derived from the known activities of structurally analogous compounds. The presence of a dichlorophenoxy group, for example, is a feature of many bioactive molecules, including herbicides and antimicrobials. Similarly, substituted diphenyl ethers are known to act as neuroendocrine disruptors. nih.gov The combination of these structural motifs in a single molecule suggests a potential for biological activity.
However, the most significant aspect of this compound is the profound knowledge gap that surrounds it. There is a complete absence of published data regarding its fundamental properties. The following key areas are entirely uncharacterized:
Physicochemical Properties: Data such as melting point, boiling point, solubility, and partition coefficient are unknown.
Spectroscopic Data: No published NMR, IR, or mass spectrometry data exists to confirm its structure and aid in its identification.
Biological Activity: The compound has not been screened for any biological effects, be it therapeutic or toxicological.
Metabolism and Environmental Fate: The potential for this compound to be metabolized by organisms or to persist in the environment is undetermined. For instance, studies on polybrominated diphenyl ethers (PBDEs) show that they can be metabolized into more potent hydroxylated forms. nih.gov
The lack of this basic information makes this compound a "chemical orphan," a molecule whose existence is plausible but whose identity and behavior are yet to be scientifically established.
Scope and Objectives of Academic Inquiry into 2 2,4 Dichlorophenoxy 5 Methylphenol
Established Synthetic Routes to this compound
The classical approach to synthesizing this compound relies on the well-established Ullmann condensation reaction, which has been a cornerstone of diaryl ether synthesis for over a century. synarchive.commagtech.com.cn
The synthesis of the target molecule involves the coupling of two key precursors: a phenol derivative and an aryl halide.
Phenol Precursor : The phenolic component is 5-methylphenol (also known as m-cresol). In the presence of a base, the hydroxyl group of 5-methylphenol is deprotonated to form the more nucleophilic potassium or sodium salt. scielo.org.mx
Aryl Halide Precursor : The second component is an activated aryl halide, typically 1,2,4-trichlorobenzene or 2,4-dichloro-1-iodobenzene . The halogen at the 1-position is the target for substitution. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. mdpi.com
The reaction mechanism is a copper-catalyzed nucleophilic aromatic substitution. It begins with the formation of a copper(I) phenoxide species from the reaction of the 5-methylphenoxide salt with a Cu(I) catalyst. This copper complex then undergoes oxidative addition with the aryl halide. The final step is a reductive elimination from a Cu(III) intermediate, which forms the desired diaryl ether product and regenerates the active copper catalyst. wikipedia.org
Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C), polar, high-boiling solvents like nitrobenzene (B124822) or dimethylformamide (DMF), and stoichiometric amounts of copper powder. wikipedia.orgmagtech.com.cn Modern methodologies have focused on improving these conditions through advanced catalytic systems.
Catalysts: The evolution of catalysts has moved from copper metal powder to more soluble and active copper(I) salts like copper(I) iodide (CuI) and copper(I) oxide (Cu₂O). acs.org The use of these catalysts allows for lower reaction temperatures and catalytic rather than stoichiometric quantities of copper.
Ligands: A significant advancement has been the introduction of ligands that stabilize the copper catalyst and accelerate the reaction. For diaryl ether synthesis, common ligands include diamines, N,N-dimethylglycine, and picolinic acid. nih.govorganic-chemistry.org These ligands enhance the solubility and reactivity of the copper species, enabling the use of less reactive aryl chlorides and bromides under milder conditions.
Bases and Solvents: The choice of base is critical for the initial deprotonation of the phenol. Strong bases like potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃) are frequently employed. nih.gov Cs₂CO₃ is often preferred as it can lead to higher yields under milder conditions. acs.org Solvents are typically polar and aprotic, such as DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgorganic-chemistry.org Optimization involves screening different combinations of catalyst, ligand, base, and solvent to achieve the best performance for the specific substrates.
Yields for Ullmann-type diaryl ether syntheses can be variable, often ranging from moderate to good, depending on the specific conditions and the electronic properties of the substrates. scielo.org.mxresearchgate.net Electron-withdrawing groups on the aryl halide generally improve yields. scielo.org.mx
Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
|---|---|---|---|---|---|---|
| CuI | N,N-Dimethylglycine | K₂CO₃ | DMF | 90-120 | Good | organic-chemistry.org |
| Cu₂O | Picolinic Acid | Cs₂CO₃ | DMSO | 100-130 | Good to Excellent | nih.gov |
| CuI | None | K₃PO₄ | DMF | Reflux | Moderate to Good | nih.gov |
This table represents typical conditions for Ullmann diaryl ether synthesis and not necessarily the specific synthesis of this compound.
The primary impurities in the reaction mixture are typically unreacted starting materials and byproducts from homocoupling of the aryl halide. Purification is commonly achieved through column chromatography or recrystallization to obtain the final product with high purity. scielo.org.mx
Novel Approaches in the Synthesis of this compound
Recent research has focused on developing more sustainable and efficient methods for diaryl ether synthesis, aligning with the principles of green chemistry and process intensification.
Green chemistry aims to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing this compound, these principles are applied by:
Developing Ligand-Free Systems: To reduce cost and waste, ligand-free Ullmann couplings have been developed, often using nano-particle catalysts or specific solvent systems that promote the reaction without an additional ligand. nih.gov
Using Greener Solvents: Efforts have been made to replace high-boiling, toxic solvents like DMF and NMP with more environmentally benign alternatives. While challenging for Ullmann reactions, research has explored the use of water or supercritical carbon dioxide (scCO₂) in related syntheses. researchgate.netrsc.orgnih.gov
Heterogeneous Catalysis: The use of heterogeneous catalysts, such as copper nanoparticles (CuO-NPs) or copper supported on materials like graphene oxide, simplifies catalyst recovery and reuse. mdpi.comresearchgate.net This approach minimizes metal contamination in the final product and reduces waste.
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from many hours to just a few minutes for certain diaryl ether syntheses, leading to significant energy savings. organic-chemistry.org
Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. For the synthesis of this compound, a continuous flow process could be envisioned.
In such a setup, solutions of the precursors (5-methylphenol with a base, and 1,2,4-trichlorobenzene) would be pumped and mixed before entering a heated reactor column. This column would be a packed-bed reactor containing a solid-supported heterogeneous copper catalyst. The product stream would continuously exit the reactor for downstream purification.
The benefits of this approach include:
Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with potentially exothermic reactions or hazardous intermediates.
Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to better yield and purity. rsc.org
Scalability: Production can be easily scaled by running the flow reactor for longer periods or by numbering up (running multiple reactors in parallel).
While specific examples for this compound are not widely published, the successful application of flow chemistry to the synthesis of other diaryl ethers and related compounds demonstrates its feasibility and potential. rsc.orgnih.govacs.org
Derivatization Strategies and Analogue Synthesis for this compound
The structural framework of this compound, featuring a phenolic hydroxyl group, a diaryl ether linkage, and chlorinated aromatic rings, offers multiple sites for chemical modification. These modifications are crucial for developing new derivatives and for synthesizing structural analogues to probe mechanistic details of its biological or environmental interactions.
Functional Group Modifications of this compound
The reactivity of this compound is primarily centered around its phenolic hydroxyl group, which can be readily modified. Other functional groups, while more stable, can also be targeted under specific conditions. General strategies for modifying bioactive compounds often involve altering functional groups to enhance selectivity, improve stability, or reduce metabolic degradation. mdpi.com
Key functional group modifications include:
O-Alkylation/O-Acylation: The phenolic hydroxyl is the most reactive site for derivatization. It can be converted into an ether or an ester through Williamson ether synthesis or reaction with acyl chlorides/anhydrides, respectively. These modifications can alter the compound's polarity and hydrogen bonding capability.
Electrophilic Aromatic Substitution: The electron-rich nature of the phenolic ring could allow for further substitution, such as nitration or halogenation, although the existing substituents will direct the position of new groups and may require specific catalysts.
Modification of the Ether Linkage: The diaryl ether bond is generally stable but can be cleaved under harsh reductive or oxidative conditions, which is more relevant to degradation than controlled synthesis.
Below is a table summarizing potential modifications:
Table 1: Potential Functional Group Modifications
| Target Functional Group | Reaction Type | Reagents and Conditions | Potential Outcome |
|---|---|---|---|
| Phenolic Hydroxyl | O-Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Forms a methoxy (B1213986) derivative, masking the acidic proton. |
| Phenolic Hydroxyl | O-Acylation (Esterification) | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Forms an acetate (B1210297) ester, a common prodrug strategy. |
| Aromatic Ring (Methyl-substituted) | Nitration | HNO₃/H₂SO₄ | Introduces a nitro group, a precursor for an amino group. |
Synthesis of Structural Analogues for Comparative Mechanistic Studies
The synthesis of structural analogues is essential for structure-activity relationship (SAR) studies. For diaryl ether compounds like this compound, the primary synthetic route involves the coupling of two different phenyl units. Synthetic strategies are often adapted from methods used to create other nonsteroidal compounds with a phenoxyphenol core. nih.gov
A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction. A plausible synthesis for the parent compound and its analogues would involve:
Reaction of an activated halobenzene with a phenol. For instance, reacting 2,4-dichlorophenol with 4-methylcatechol (B155104) (or a protected version) in the presence of a base.
Ullmann Condensation: A copper-catalyzed coupling between an aryl halide and a phenol, which is a classic method for forming diaryl ethers.
These approaches allow for systematic variation in the substitution patterns on either aromatic ring to study the influence of specific groups on the molecule's properties. For example, analogues could be created by altering the position or number of chlorine atoms or by replacing the methyl group with other alkyl or functional groups. mdpi.comnih.gov
Table 2: Examples of Structural Analogues for Synthesis
| Analogue Name | Structural Variation from Parent Compound | Rationale for Mechanistic Study |
|---|---|---|
| 2-(4-Chlorophenoxy)-5-methylphenol | Removal of the C2 chlorine atom | To assess the role of ortho-chlorine in steric hindrance and electronic effects. |
| 2-(2,4-Dichlorophenoxy)phenol | Removal of the C5 methyl group | To determine the influence of the methyl group on lipophilicity and metabolic stability. |
| 4-(2,4-Dichlorophenoxy)-5-methylphenol | Isomeric change in ether linkage position | To study the importance of the relative positions of the ether and hydroxyl groups. |
Abiotic Transformation Pathways of this compound in Environmental Matrices
Once released into the environment, this compound is subject to various abiotic (non-biological) degradation processes. The primary pathways are photolysis, hydrolysis, and oxidation, which transform the parent compound into various byproducts. The rates of these transformations are heavily influenced by environmental conditions.
Photolytic Degradation Mechanisms of this compound
Photolytic degradation, or photodegradation, is a key transformation pathway for many aromatic compounds in sunlit environments. For chlorinated phenoxy compounds, exposure to UV light can initiate several reactions. Studies on the photodegradation of the related compound 2,4-dichlorophenoxybutanoic acid (2,4-DB) show that the process involves reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). nih.gov The degradation of 2,4-dichlorophenol (2,4-DCP), a core structural component, also proceeds via dichlorination under UV irradiation. nih.gov
The primary photolytic degradation mechanisms are expected to be:
Cleavage of the Ether Bond: Homolytic or heterolytic cleavage of the C-O-C ether linkage, breaking the molecule into a substituted phenol and a substituted catechol fragment.
Reductive Dechlorination: Stepwise removal of chlorine atoms from the dichlorinated ring, a common pathway for chlorinated aromatics.
Hydroxylation: Addition of hydroxyl groups to the aromatic rings, leading to the formation of hydroxylated derivatives. nih.gov
Intramolecular Cyclization: Photolysis of the closely related compound Triclosan (B1682465) is known to produce chlorinated dibenzo-p-dioxins through intramolecular cyclization and dechlorination. A similar pathway is plausible for its 5-methyl derivative.
Table 3: Potential Photodegradation Products
| Product Type | Formation Mechanism | Environmental Significance |
|---|---|---|
| 2,4-Dichlorophenol and 4-Methylcatechol | Ether bond cleavage | These products are known pollutants themselves and subject to further degradation. nih.gov |
| Monochlorinated Phenoxyphenols | Reductive Dechlorination | Intermediates that may be more or less toxic than the parent compound. |
| Hydroxylated Derivatives | •OH radical attack | Often more water-soluble and susceptible to further oxidation. nih.gov |
Hydrolytic and Oxidative Transformation Kinetics of this compound
Hydrolytic Transformation: The diaryl ether linkage is exceptionally stable and generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, direct hydrolysis is not considered a significant degradation pathway for this compound.
Oxidative Transformation: Oxidation by reactive species is a major abiotic degradation route. In aquatic and soil environments, hydroxyl radicals (•OH) are powerful oxidants generated through processes like the photolysis of nitrate (B79036) or the photo-Fenton reaction involving iron complexes. nih.gov The degradation kinetics of related pollutants like 2,4-DCP have been successfully described using the pseudo-first-order Langmuir-Hinshelwood model, particularly in photocatalytic systems. nih.gov The half-life of related compounds like 2,4-D can range from days to months depending on conditions. nih.gov
The kinetics of oxidative transformation are expected to follow pseudo-first-order behavior, where the rate is proportional to the concentration of the parent compound, as the oxidant (e.g., •OH) is continuously generated.
Influence of Environmental Factors on Abiotic Degradation of this compound
Several environmental factors can significantly alter the rate and pathway of abiotic degradation.
pH: The pH of the medium can affect the degradation rate. For instance, in the photocatalytic degradation of 2,4-DCP, pH influences the surface charge of the catalyst and the speciation of the compound. nih.gov For Fe(III)-assisted photodegradation, pH determines the form of the iron hydroxo complexes, which are key in generating hydroxyl radicals. nih.gov
Presence of Photosensitizers: Natural organic matter (NOM) and humic substances in water can act as photosensitizers, absorbing light and producing reactive species that accelerate degradation. Metal ions, particularly Fe(III), can also form complexes that enhance photodegradation upon light exposure. nih.gov
Temperature: Like most chemical reactions, degradation rates are influenced by temperature. Higher temperatures generally increase the rate of transformation, as noted for the herbicide 2,4-D. nih.gov
Table 4: Influence of Environmental Factors on Abiotic Degradation
| Environmental Factor | Effect on Degradation Rate | Underlying Mechanism | Reference Analogue |
|---|---|---|---|
| pH | Variable; often an optimal pH exists | Affects compound speciation (phenol/phenolate) and catalyst activity. | 2,4-DCP nih.gov |
| Natural Organic Matter (NOM) | Can enhance photodegradation | Acts as a photosensitizer, producing reactive oxygen species. | General principle |
| Iron (Fe³⁺) Ions | Enhances photodegradation | Forms photo-active complexes ([FeOH]²⁺) that generate •OH radicals. | 2,4-DB nih.gov |
| Temperature | Increases with temperature | Provides activation energy for chemical reactions. | 2,4-D nih.gov |
Cellular and Subcellular Interactions of this compound
Cellular Uptake, Efflux, and Intracellular Distribution in In Vitro Systems (non-human cells)
The cellular entry of phenoxy herbicides like 2,4-D is largely governed by their physicochemical properties, particularly their lipophilicity, which allows for passive diffusion across the plasma membrane. The ester forms of 2,4-D are known to readily penetrate foliage, while the salt forms are more easily absorbed by roots. orst.edu Once inside the cell, these compounds can be actively transported out by efflux pumps, a common mechanism of resistance in various organisms. wikipedia.org
In non-target organisms, the distribution of 2,4-D can vary between species. For instance, studies on aquatic organisms have shown differential uptake and elimination rates. In one study, bluegill fish exhibited higher and more prolonged retention of 2,4-D in their blood and liver compared to channel catfish, suggesting species-specific differences in metabolism and excretion. nih.gov The intracellular fate of these compounds is complex, involving potential accumulation in different compartments and metabolism by cellular enzymes. wikipedia.orgnih.gov
Effects on Cell Viability and Proliferation in Cell Culture Models (non-human cell lines)
2,4-D has been shown to exert cytotoxic effects on a variety of non-human cell lines, impacting both cell viability and proliferation. These effects are typically dose-dependent. For instance, in bovine fetal muscle cells, exposure to 2,4-D led to an increase in degenerating cells and abnormalities in mitotic processes, such as unipolar and tripolar spindles. nih.gov Interestingly, at certain concentrations, 2,4-D appeared to stimulate mitosis in myoblasts, which are normally post-mitotic during myogenesis. nih.gov
In the bacterium Azospirillum brasilense, a 1 mM concentration of 2,4-D was found to inhibit cell growth. nih.gov Similarly, studies on the tobacco BY-2 cell suspension, a model system for plant cells, have shown that while low concentrations of 2,4-D are necessary for long-term viability, higher concentrations induce morphological changes, anomalous proliferation, and even mutagenicity. nih.gov
Table 1: Effects of 2,4-Dichlorophenoxyacetic acid (2,4-D) on Cell Viability and Proliferation in Non-Human In Vitro Models
| Cell Line/Organism | Concentration | Observed Effects |
| Bovine fetal muscle cells | 2 and 20 mg/L | Increased number of degenerating cells, mitotic abnormalities. nih.gov |
| Azospirillum brasilense (bacterium) | 1 mM | Inhibition of cell growth. nih.gov |
| Tobacco BY-2 cell suspension | High concentrations | Anomalous tumor-type proliferation, production of supercells, mutagenicity. nih.gov |
| MKN74 (gastric cancer cells) | IC₅₀ = 137.38 µM (for a thiosemicarbazide (B42300) derivative of 2,4-D) | Reduced cell viability. nih.gov |
Membrane Interactions and Permeability Studies
A primary mode of action for lipophilic compounds like 2,4-D involves interaction with cellular membranes. Studies using model membranes, such as those composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE), have demonstrated that 2,4-D can perturb the membrane structure. nih.gov This interaction is thought to be a key factor in its toxicity.
Research on natural herbicides with similar properties has shown that these molecules can insert into the lipid bilayer, altering its order and fluidity. nih.gov For example, molecular dynamics simulations have revealed that compounds like nonanoic acid and sarmentine can increase the order of the upper part of the lipid acyl chains. nih.gov Such alterations in membrane properties can disrupt essential cellular functions that are dependent on membrane integrity and fluidity, including the activity of membrane-bound enzymes and transport processes.
Molecular Mechanisms of Action of this compound
Interactions with Specific Enzymes and Receptor Proteins
The biological effects of 2,4-D are mediated through its interaction with various cellular proteins. In certain bacteria, the degradation of 2,4-D is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), which cleaves the ether bond of the herbicide. researchgate.net This enzymatic action is a critical step in the detoxification pathway for these microorganisms.
In non-target organisms, 2,4-D has been shown to affect the activity of several enzymes. For example, it can inhibit the activity of mitochondrial enzymes, leading to a depletion of cellular ATP and compromising the energy metabolism of hepatic cells. mdpi.com Furthermore, 2,4-D has been found to inhibit the conjugation of auxins to amino acids in cultured soybean cells, a process that can be modulated by cytokinins. nih.gov In some fungi, cytochrome P450 (CYP) type enzymes play a significant role in the breakdown of 2,4-D. nih.gov
Modulation of Gene Expression and Protein Synthesis (Transcriptomics, Proteomics)
Exposure to 2,4-D can lead to significant changes in gene expression and protein synthesis in various organisms. In the bacterium Azospirillum brasilense, 2,4-D was found to affect in vitro protein synthesis, an effect that could be reversed by the addition of polyamines. nih.gov This suggests that the herbicide may interfere with the translational machinery of the cell.
Transcriptomic analyses provide a broader view of the cellular response to 2,4-D. In a study on mice, subchronic low-dose exposure to 2,4-D led to profound changes in the gut microbiome's microbial pathways, including those involved in urea (B33335) degradation and amino acid and carbohydrate metabolism. gmwatch.org This indicates that even at occupationally relevant doses, 2,4-D can significantly impact the metabolic functions of the gut microbiota. gmwatch.org Proteomic studies, which analyze the entire set of proteins in a cell or organism, are also valuable for understanding the molecular effects of such compounds. While specific proteomic data for this compound is lacking, such studies on related compounds would likely reveal alterations in proteins involved in stress response, metabolism, and cellular signaling. nih.govmdpi.com
Table 2: Summary of Molecular Interactions of 2,4-Dichlorophenoxyacetic acid (2,4-D)
| Molecular Target/Process | Organism/System | Observed Effect |
| α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) | Cupriavidus necator JMP134 (bacterium) | Enzymatic cleavage of the ether bond, initiating degradation. researchgate.net |
| Mitochondrial enzymes | Rat liver cells | Inhibition of activity, leading to ATP depletion. mdpi.com |
| Auxin conjugation | Soybean cells | Inhibition of conjugation to amino acids. nih.gov |
| Protein synthesis | Azospirillum brasilense (bacterium) | In vitro inhibition of protein synthesis. nih.gov |
| Gut microbiome pathways | Mice | Alterations in urea degradation, amino acid and carbohydrate metabolism pathways. gmwatch.org |
Interference with Cellular Signaling Pathways (e.g., oxidative stress, metabolic pathways in non-human cells)
Compounds structurally related to this compound have been shown to interfere with critical cellular signaling pathways, primarily through the induction of oxidative stress and disruption of metabolic processes in non-human cells.
Studies on the herbicide 2,4-D have demonstrated its capacity to induce oxidative stress in various organisms. This is often characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. For instance, in the fungal strain Umbelopsis isabellina, exposure to 2,4-D resulted in decreased catalase activity and an increase in thiobarbituric acid-reactive substances (TBARS), both indicators of oxidative damage. nih.gov This oxidative stress can, in turn, trigger downstream signaling cascades.
In pancreatic β-cells, 2,4-D has been shown to induce cell death through a pathway involving oxidative stress-activated AMP-activated protein kinase (AMPKα). researchgate.netnih.gov This suggests that the dichlorophenoxy structure can significantly impact cellular energy homeostasis and trigger apoptotic signaling. The activation of AMPKα is a key event in regulating cellular metabolism and can lead to a cascade of downstream effects, ultimately culminating in programmed cell death. researchgate.netnih.gov
Furthermore, the interaction of 2,4-D with cell membranes can perturb their structure and function, which is a critical aspect of cellular signaling. nih.gov Changes in membrane fluidity and permeability, as observed in Umbelopsis isabellina exposed to 2,4-D, can affect the function of membrane-bound proteins and receptors, thereby disrupting normal signaling processes. nih.gov
Effects on DNA, RNA, and Protein Integrity
The structural components of this compound suggest a potential for interaction with and damage to essential macromolecules like DNA, RNA, and proteins.
DNA Integrity: Research on 2,4-D and its metabolite, 2,4-dichlorophenol (2,4-DCP), has provided evidence of their genotoxic effects. Studies in mice have shown that 2,4-D can induce a significant increase in chromosome aberrations in bone marrow and spermatocyte cells. It also led to a dose-dependent increase in sperm head abnormalities. nih.gov The genotoxic effects of 2,4-DCP, while present, were found to be weaker than those of the parent compound. nih.gov In aquatic vertebrates, such as the goldfish (Carassius auratus), 2,4-DCP has been shown to induce DNA damage through the accumulation of ROS and depletion of glutathione (B108866) (GSH), a key antioxidant. nih.gov Furthermore, studies in zebrafish larvae exposed to 2,4-D revealed alterations in DNA integrity, as evidenced by the comet assay. nih.gov This was accompanied by the transcriptional induction of the p53 gene, a critical regulator of DNA repair and apoptosis. nih.gov
Protein Integrity: The integrity and synthesis of proteins can also be affected by compounds with a dichlorophenoxy structure. In Chinese hamster ovary (CHO) cells, 2,4-D was observed to cause a notable inhibition of protein synthesis. nih.gov This effect appeared to be located at the ribosomal level, as the messenger RNA (mRNA) was not altered. nih.gov The study speculated that this inhibition might be a consequence of the effect of 2,4-D on polyamine metabolism. nih.gov Damage to erythrocyte membrane proteins has also been suggested as a consequence of exposure to phenoxy herbicides. researchgate.net
Impacts of this compound on Non-Human Organisms
The potential environmental impact of this compound can be inferred from studies on related compounds, which indicate a broad range of effects on microbes, plants, invertebrates, and aquatic vertebrates.
Microbial Physiology and Community Structure
The 2,4-dichlorophenoxy structure is known to be biodegradable by various microorganisms, but it can also exert toxic effects, thereby influencing microbial physiology and community composition. The degradation of 2,4-D often involves its conversion to 2,4-dichlorophenol (2,4-DCP). nih.gov
In soil and aquatic environments, the presence of 2,4-D can select for microbial populations capable of utilizing it as a carbon source. Genera such as Cupriavidus and Pseudomonas are well-known for their ability to degrade 2,4-D. nih.gov However, the herbicide can also be toxic to other soil bacteria. For example, toxic effects of 2,4-D have been reported on the growth of Delftia acidovorans and Pseudomonas putida. researchgate.net In Escherichia coli, exposure to 2,4-D led to a rougher cell surface and modifications in oxidative phosphorylation and other key metabolic pathways. researchgate.net
Studies on the methanogenic biodegradation of 2,4-D in Amazonian soil samples revealed that the concentration of the herbicide affects both the degradation rate and the microbial community structure. nih.gov At lower concentrations, microbial communities were able to transform 2,4-D to phenol, while at higher concentrations, the degradation was less complete. nih.gov This indicates that the concentration of dichlorophenoxy compounds in the environment can be a critical factor in determining their fate and their impact on microbial ecosystems.
Plant Growth, Development, and Physiology
As a derivative of a phenoxyacetic acid structure, which forms the basis of many herbicides, this compound is expected to have significant effects on plant life. 2,4-D itself is a synthetic auxin that, at certain concentrations, can cause uncontrolled growth and eventually death in broadleaf plants. nih.gov While not all plants are equally susceptible, the introduction of such compounds into the environment can lead to unintended consequences for non-target plant species. The hormonal mimicry of these compounds disrupts normal plant development, affecting processes from cell division and elongation to root and shoot formation.
Developmental Biology and Reproductive Responses in Invertebrate Models
Research on triclosan, which shares the 2,4-dichlorophenoxy moiety, has highlighted potential developmental and reproductive effects in invertebrates. For example, studies on the tadpoles of the North American bullfrog (Rana catesbeiana) showed that triclosan could disrupt thyroid hormone-mediated metamorphosis. nih.gov This suggests that compounds with this chemical structure can act as endocrine disruptors, interfering with hormonal signaling that is crucial for normal development in amphibians.
Physiological and Biochemical Responses in Aquatic Vertebrates (e.g., fish species)
Aquatic vertebrates, particularly fish, are susceptible to the effects of dichlorophenoxy compounds present in contaminated waters. As previously mentioned, 2,4-DCP, a likely metabolite, has been shown to induce DNA damage in goldfish by promoting oxidative stress. nih.gov
Studies with 2,4-D in zebrafish larvae have revealed not only genotoxicity but also developmental effects, such as damage to the structure of the retina. nih.gov Triclosan has also been reported to have estrogenic activity in male fish, leading to an increase in vitellogenin levels, a biomarker for estrogenic exposure. nih.gov These findings indicate that compounds containing the 2,4-dichlorophenoxy group can have a range of adverse physiological and biochemical effects in fish, from organ damage to endocrine disruption.
Responses in Terrestrial Vertebrate Animal Models (e.g., rodent, avian models)
Research on the widely used herbicide 2,4-D has been extensive. Chronic toxicity studies in rats and dogs have established different no-observed-adverse-effect levels (NOAELs), indicating species-specific responses. researchgate.netnih.gov In rodents, high doses of 2,4-D have been associated with neurotoxic effects, hepatotoxicity, and immunosuppression. researchgate.netresearchgate.net However, studies in both rats and mice have not shown a carcinogenic effect of 2,4-D. 24d.info The toxicity of 2,4-D in rodents is often linked to the saturation of renal clearance mechanisms. 24d.info
Triclosan , another structural analogue, has been the subject of numerous studies in mice. Research has linked triclosan exposure to colonic inflammation and the exacerbation of colitis and colitis-associated colon cancer in mouse models. eurekalert.orgnews.am These effects are thought to be mediated by alterations in the gut microbiota. eurekalert.orgnews.am Specifically, triclosan was found to reduce the diversity and change the composition of the gut microbiome, and its adverse effects were absent in germ-free mice or in mice lacking Toll-like receptor 4 (TLR4), a key mediator of host-microbiota communication. eurekalert.orgnews.am Other studies in rodents have reported that triclosan can induce liver tumors in mice, potentially through the activation of the peroxisome proliferator-activated receptor α (PPARα). focusontoxpath.com Furthermore, investigations into the genotoxicity of triclosan have yielded mixed results, with some studies indicating DNA damage in cell lines and others not observing genotoxic effects in mice. nih.gov In rats, triclosan has been shown to have ototoxic effects at high doses, causing hearing loss. nih.gov It has also been reported to decrease thyroid hormone levels in rats and rabbits. nih.gov
In an avian model, the injection of triclosan into the eggs of the yellow-legged gull (Larus michahellis) resulted in embryotoxicity. nih.gov While it did not significantly affect embryo morphology, it did lead to increased levels of reactive oxygen species (ROS), induced detoxifying enzyme activity, and caused oxidative and genetic damage. nih.gov This suggests that triclosan can be maternally transferred and pose a threat to the development of avian offspring. nih.gov
Table 1: Summary of Biological Responses to Structural Analogues of this compound in Terrestrial Vertebrate Animal Models
| Compound | Animal Model | Observed Biological Responses | Reference(s) |
| 2,4-D | Rat, Dog | Species-specific toxicity (dog more sensitive), neurotoxicity, hepatotoxicity, immunosuppression at high doses. No evidence of carcinogenicity in rats and mice. | researchgate.netnih.govresearchgate.netresearchgate.net24d.info |
| Triclosan | Mouse | Colonic inflammation, exacerbation of colitis and colon cancer, alterations in gut microbiota, liver tumors (potentially via PPARα activation). | eurekalert.orgnews.amfocusontoxpath.com |
| Triclosan | Rat | Ototoxicity (hearing loss) at high doses, decreased thyroid hormone levels. | nih.gov |
| Triclosan | Rabbit | Decreased thyroid hormone levels. | nih.gov |
| Triclosan | Yellow-legged gull | Embryotoxicity, increased reactive oxygen species, oxidative and genetic damage. | nih.gov |
Comparative Biological Effects of this compound Across Species
Direct comparative studies on the biological effects of this compound across different species are not documented. However, research on its analogues provides compelling evidence for species-specific differences in metabolism and toxicity.
The metabolism of xenobiotics can vary significantly between species, leading to different toxicological outcomes. A prime example of this divergence is seen in the metabolism of 2,4-D between rats and dogs. researchgate.netnih.gov In rats, 2,4-D is rapidly eliminated, primarily unmetabolized, through the urine. nih.gov In contrast, the elimination of 2,4-D from dogs is significantly slower, and the compound undergoes extensive metabolism, including conjugation with taurine, serine, glycine, glutamic acid, cysteine, sulphate, and glucuronide. nih.gov This difference in metabolic pathways leads to a much higher body burden of 2,4-D in dogs, which is believed to contribute to their increased sensitivity to its toxic effects. researchgate.netnih.gov
The mechanism of action of 2,4-D as a herbicide involves mimicking the plant hormone auxin, leading to uncontrolled growth and death in susceptible plants. juniperpublishers.com While this is a plant-specific pathway, in animals, the toxicity of 2,4-D and other chlorinated phenols is often associated with more general mechanisms like oxidative stress and disruption of cellular processes. researchgate.netresearchgate.netmedwinpublishers.com
Triclosan also exhibits species-specific effects. It is highly toxic to various aquatic organisms, including algae, which are crucial components of aquatic ecosystems. beyondpesticides.org In amphibians, such as the North American bullfrog, triclosan has been shown to disrupt thyroid hormone-associated gene expression. beyondpesticides.org In mammalian systems, as previously mentioned, triclosan can affect the gut microbiome in mice and has been shown to inhibit the enzyme enoyl-acyl carrier protein reductase in bacteria, a pathway not present in the same form in vertebrates. eurekalert.orgnews.amchemicalbook.com
The differing metabolic capacities between species directly translate to species-specific susceptibility. The case of 2,4-D toxicity in dogs versus rats is a clear illustration of this principle, with dogs exhibiting a much lower tolerance. researchgate.netnih.gov
The toxicity of 2,4-D and its esters can also vary within aquatic species, with ester formulations being more toxic to fish and aquatic invertebrates than salt formulations. juniperpublishers.com
For triclosan , the high toxicity observed in algae highlights the vulnerability of certain trophic levels to this compound. beyondpesticides.org The effects on the endocrine system, such as the disruption of thyroid hormones in frogs and rodents, also point to species-specific susceptibilities that may be linked to differences in hormone receptor sensitivity or metabolic pathways. nih.govbeyondpesticides.org
Therefore, it is reasonable to predict that the susceptibility to this compound would not be uniform across the animal kingdom. Aquatic organisms may be particularly vulnerable if the compound is released into waterways, and significant differences in toxicity and metabolic handling are to be expected between different vertebrate classes, such as fish, birds, and mammals.
Table 2: Comparative Effects and Susceptibility of Structural Analogues
| Compound | Effect/Pathway | Species Comparison | Reference(s) |
| 2,4-D | Metabolism | Rat: Rapid elimination, largely unmetabolized. Dog: Slow elimination, extensive conjugation. | researchgate.netnih.gov |
| 2,4-D | Toxicity | Dog is significantly more sensitive than rat . | researchgate.netnih.gov |
| Triclosan | Toxicity | Highly toxic to algae . | beyondpesticides.org |
| Triclosan | Endocrine Disruption | Disrupts thyroid hormone-associated gene expression in frogs . Decreases thyroid hormone levels in rats and rabbits . | nih.govbeyondpesticides.org |
| Triclosan | Gut Microbiome | Alters gut microbiota in mice . | eurekalert.orgnews.am |
Quantitative Structure-Activity Relationships (QSAR) for Biological Effects of this compound Analogues
While no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound analogues have been found in the reviewed literature, the principles of QSAR can be applied to predict the biological activities of this compound and its derivatives based on studies of similar chemical classes.
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. For compounds like this compound, which are part of the broader category of diphenyl ethers and chlorinated phenols, QSAR studies on related compounds can offer valuable predictive insights.
For instance, 3D-QSAR studies on polybrominated diphenyl ethers (PBDEs) have shown that steric effects from ortho- and meta-substitutions, along with hydrophobicity, have the greatest impact on their binding affinity to the aryl hydrocarbon receptor (AhR), a key player in mediating toxic effects. nih.gov While electrostatic effects were found to be less dominant, aromatic interactions and potential charge transfer were still crucial for toxicity. nih.gov These findings suggest that a QSAR model for this compound analogues would likely need to incorporate descriptors for steric hindrance, lipophilicity (often represented by logP or logKow), and electronic properties.
The position of the chlorine and methyl groups on the phenol ring of this compound would be critical in such a model. The dichlorination on the phenoxy group is a common feature with 2,4-D, and its influence on the electronic and steric properties is a known factor in its biological activity.
Based on QSAR studies of related compounds, several structural features of this compound and its analogues can be identified as key determinants for their biological interactions:
Chlorine Substitution Pattern: The number and position of chlorine atoms on the phenyl rings are critical. The 2,4-dichloro substitution pattern on the phenoxy ring is a well-studied feature in herbicides like 2,4-D. Chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target sites.
Methyl Group Substitution: The methyl group at the 5-position of the phenol ring will influence the steric and electronic properties of that ring. It is an electron-donating group, which can alter the reactivity of the phenol group. Its size and position will also affect how the molecule fits into a binding pocket.
The Phenolic Hydroxyl Group: The hydroxyl group is a key functional group that can participate in hydrogen bonding with biological macromolecules. Its acidity (pKa) will be influenced by the other substituents on the ring and will determine its ionization state at physiological pH, which in turn affects its interactions and membrane permeability.
Table 3: Key Structural Features and Their Likely Importance in QSAR Models for this compound Analogues
| Structural Feature | Likely Influence on Biological Activity | Potential QSAR Descriptors |
| Diphenyl Ether Core | Determines overall shape and flexibility, influencing receptor binding. | Dihedral angles, molecular shape indices. |
| 2,4-Dichloro Substitution | Affects electronic properties (electron-withdrawing), increases lipophilicity, and presents steric hindrance. | Electronic descriptors (e.g., Hammett constants), lipophilicity (logP), steric parameters (e.g., Taft or Sterimol). |
| 5-Methyl Group | Influences steric and electronic properties (electron-donating) of the phenol ring. | Steric parameters, electronic descriptors. |
| Phenolic Hydroxyl Group | Potential for hydrogen bonding, acidity (pKa) affects ionization and interaction. | pKa, hydrogen bond donor/acceptor counts. |
Advanced Analytical Methodologies for the Detection and Quantification of 2 2,4 Dichlorophenoxy 5 Methylphenol
Sampling and Sample Preparation Strategies for Diverse Matrices
The initial and most critical stage in the analysis of 2-(2,4-dichlorophenoxy)-5-methylphenol is obtaining a representative sample and effectively isolating the compound from the sample matrix. nih.gov The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the matrix (e.g., water, soil, sediment, or biological tissue).
Solid-Phase Extraction (SPE): SPE is a widely adopted technique for the extraction and pre-concentration of phenolic compounds from aqueous samples. researchgate.net It offers advantages such as high recovery rates, reduced solvent consumption, and high selectivity. researchgate.netnih.gov For chlorophenols and related compounds, reversed-phase SPE cartridges are commonly employed. Polystyrene-divinylbenzene (PS-DVB) based sorbents have shown high efficiency for extracting chlorophenols from water. carta-evidence.orgresearchgate.net The general procedure involves acidifying the water sample to a pH of approximately 2 to ensure the analyte is in its non-ionized form, followed by passing it through the conditioned SPE cartridge. carta-evidence.orgacademicjournals.org The analyte is then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile. academicjournals.orgsigmaaldrich.com
Liquid-Liquid Extraction (LLE): LLE remains a fundamental technique, particularly for more complex or solid matrices. nih.gov For solid samples like soil or sediment, an initial extraction with an organic solvent is required. Techniques like ultrasonic extraction or accelerated solvent extraction (ASE) can be used to enhance efficiency. nih.govresearchgate.nethkbu.edu.hk For aqueous samples, the sample is acidified and then extracted with a water-immiscible organic solvent. nih.govresearchgate.nethkbu.edu.hk While effective, LLE can be labor-intensive and consume large volumes of organic solvents. nih.gov
Table 1: Comparison of Extraction Techniques for Dichlorophenoxy Phenol (B47542) Analogs
| Technique | Matrix | Typical Sorbent/Solvent | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water (surface, ground, wastewater) | Polystyrene-divinylbenzene (PS-DVB), C18 | High enrichment factor, low solvent use, high selectivity | Potential for matrix effects, cartridge cost | carta-evidence.orgresearchgate.netnih.gov |
| Liquid-Liquid Extraction (LLE) | Wastewater, Sludge | Dichloromethane, Hexane | Robust, suitable for highly contaminated samples | Large solvent volume, labor-intensive, emulsion formation | nih.govresearchgate.nethkbu.edu.hk |
| Matrix Solid-Phase Dispersion (MSPD) | Soil, Sludge | C18 bonded silica (B1680970) | Integrates extraction and cleanup, small sample size | Matrix-dependent performance | nih.gov |
| Accelerated Solvent Extraction (ASE) | Sludge, Soil | Dichloromethane/Acetone mixtures | Fast, automated, reduced solvent use compared to Soxhlet | High initial instrument cost | nih.govresearchgate.nethkbu.edu.hk |
Complex samples, such as sludge or biological tissues, contain high levels of interfering substances like lipids and humic acids, which can interfere with subsequent analysis. oup.comnih.gov Therefore, a cleanup step is essential.
SPE itself serves as a combined extraction and cleanup method. nih.gov For more complex extracts, additional cleanup may be necessary. Column chromatography using adsorbents like silica gel or Florisil can effectively remove co-extracted interferences. nih.govresearchgate.nethkbu.edu.hk In some cases, a multi-layered silica gel column, sometimes impregnated with sulfuric acid, is used to remove lipids and other organic matter from biological extracts. oup.comnih.gov Gel permeation chromatography (GPC) is another powerful technique for separating analytes from high-molecular-weight interferences like lipids. oup.comnih.gov
Pre-concentration is crucial for detecting trace levels of contaminants. Both SPE and LLE achieve pre-concentration by transferring the analyte from a large sample volume into a small volume of solvent. Enrichment factors of 500 or more can be achieved, significantly lowering the method's detection limits. carta-evidence.orgresearchgate.net
Standardized sampling protocols are vital to ensure the integrity and representativeness of the collected samples. nih.govresearchgate.net For water sampling, amber glass bottles are typically used to prevent photodegradation of the analyte. usgs.gov Samples are often preserved by acidification to pH <2 and stored at low temperatures (e.g., 4°C) to inhibit microbial degradation.
For soil and sediment, multiple subsamples from a defined area are often collected and combined to create a composite sample, which accounts for the heterogeneity of the matrix. researchgate.netenvironment.govt.nz These samples are stored in glass jars and frozen until analysis to minimize analyte loss. environment.govt.nz When sampling biological tissues, such as from fish, the samples should be dissected, homogenized, and immediately frozen. Care must be taken to avoid cross-contamination during handling.
Chromatographic Techniques for Separation and Identification
Chromatography is the core of the analytical process, providing the necessary separation of the target analyte from other compounds in the extract before detection. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability. researchgate.net
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Phenolic compounds like this compound are polar and may exhibit poor chromatographic peak shape and thermal degradation in the hot GC injector. nih.govuniv-lyon1.fr To overcome this, a derivatization step is typically required to convert the polar hydroxyl group into a less polar, more volatile ether or ester. nih.gov
Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), and acetylating agents like acetic anhydride. nih.govresearchgate.netresearchgate.net The resulting derivatives are more amenable to GC analysis. nih.gov
For detection, mass spectrometry (MS) is the most common choice due to its high selectivity and sensitivity. nih.govresearchgate.nethkbu.edu.hk GC-MS, operating in selected ion monitoring (SIM) mode, allows for the quantification of target analytes at very low concentrations by monitoring specific fragment ions. nih.govresearchgate.nethkbu.edu.hk For even greater selectivity and lower detection limits in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. chromatographyonline.com The electron capture detector (ECD) is also highly sensitive to halogenated compounds and can be a viable alternative to MS for certain applications. carta-evidence.orgnih.gov
Table 2: Exemplary GC-MS/MS Method Parameters for Related Phenolic Compounds
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| GC Column | 60 m x 0.25 mm x 0.25 µm, mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) | Provides high-resolution separation of isomers. | thermofisher.com |
| Injection | Splitless or Programmed Temperature Vaporizing (PTV) | Maximizes transfer of trace analytes to the column; PTV minimizes thermal degradation. | nih.gov |
| Derivatization Agent | MSTFA or Acetic Anhydride | Increases volatility and thermal stability of the analyte. | researchgate.netnih.gov |
| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns for library matching. | nih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) | Allows for highly selective Multiple Reaction Monitoring (MRM) transitions, reducing matrix interference. | chromatographyonline.com |
Liquid chromatography is ideally suited for the analysis of polar, non-volatile, or thermally labile compounds, and often does not require derivatization. mdpi.comspectroscopyonline.com This makes it a powerful alternative to GC for analyzing phenolic compounds directly. spectroscopyonline.com Ultra-High-Performance Liquid Chromatography (UHPLC) systems, using columns with sub-2 µm particles, offer rapid analysis times and superior resolution. nih.govresearchgate.net
The combination of LC with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art for environmental analysis. spectroscopyonline.comnih.gov Electrospray ionization (ESI), typically operated in negative ion mode for phenolic compounds, is the most common ionization source. researchgate.net The mass spectrometer, usually a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. researchgate.net This provides exceptional selectivity and sensitivity, with detection limits often in the nanogram-per-liter (ng/L) or picogram-per-liter (pg/L) range. nih.govwaters.com High-resolution mass spectrometry (HRMS) using instruments like Time-of-Flight (TOF) or Orbitrap analyzers is also increasingly used for both quantification and the identification of unknown transformation products. mdpi.comnih.govacs.org
Table 3: Typical LC-MS/MS Parameters for Phenoxy Herbicides and Related Phenols
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separating moderately polar compounds. | waters.com |
| Mobile Phase | Gradient of water and acetonitrile/methanol, often with a modifier like formic acid or ammonium (B1175870) formate. | Achieves separation of a wide range of analytes and promotes ionization. | waters.com |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Effectively ionizes acidic phenolic compounds. | nih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ for sensitive targeted quantification (MRM); Orbitrap for high-resolution accurate mass measurement. | nih.govnih.gov |
| LODs | 0.00008 to 0.0047 µg/L | Demonstrates the ultra-trace sensitivity achievable. | nih.govresearchgate.net |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, GC-GC) for Comprehensive Analysis
Hyphenated analytical techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used hyphenated methods for the analysis of phenolic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For phenolic compounds like this compound, a derivatization step is often employed to increase volatility and improve chromatographic peak shape. epa.gov For instance, phenols can be derivatized with reagents like pentafluorobenzyl bromide (PFBBr). epa.gov The gas chromatograph separates the derivatized analytes based on their boiling points and interaction with the stationary phase of the GC column. hpst.cz Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing both quantitative data and structural information based on the mass spectrum. researchgate.net For example, in the analysis of 2,4-dichloroanisole (B165449) (2,4-DCA), a related compound, GC-MS is used to monitor specific ions for quantification and confirmation. epa.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly suited for the analysis of non-volatile or thermally labile compounds, and often does not require derivatization. hpst.cz The analyte is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. hpst.cznih.gov LC-MS/MS offers high selectivity and sensitivity by using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. bac-lac.gc.cadiva-portal.org This technique is commonly used for determining phenoxyacid herbicides and their degradation products, such as 2,4-dichlorophenol (B122985) (2,4-DCP), in environmental samples. bac-lac.gc.caresearchgate.net A study on the analysis of 2,4-D and its metabolite 2,4-DCP in water utilized LC-MS/MS, demonstrating its capability for trace-level detection. epa.gov
Comprehensive two-dimensional gas chromatography (GC-GC) provides a significant increase in separation power compared to conventional GC, making it ideal for analyzing extremely complex samples. By employing two columns with different stationary phases, co-eluting peaks from the first column can be further separated on the second, offering enhanced resolution and peak capacity. While specific applications for this compound are not documented, the technique's power in separating isomers and complex matrix components makes it a highly valuable, albeit specialized, tool.
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods are indispensable for both the structural elucidation and quantification of chemical compounds.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental formula of a compound and its fragments. This capability is crucial for identifying unknown compounds, such as metabolites or degradation products, and for confirming the identity of target analytes in complex matrices with a high degree of confidence. The mass spectrum of 2,4-dichlorophenoxyacetic acid, for example, shows a characteristic [M-H]⁻ ion at m/z 218.9, and HRMS would confirm the elemental composition corresponding to this mass. researchgate.net This high specificity reduces the likelihood of false positives from interfering matrix components.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, 1H NMR would show distinct signals for the aromatic protons on both phenolic rings and the methyl group protons, with chemical shifts and coupling constants characteristic of their positions. chemicalbook.comchemicalbook.com Similarly, 13C NMR would provide a signal for each unique carbon atom in the molecule. chemicalbook.comrsc.org NMR is also a powerful tool for monitoring the progress of chemical reactions and studying molecular interactions by observing changes in chemical shifts or signal intensities over time.
UV-Vis Spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores. The aromatic rings in this compound are strong chromophores that absorb UV light. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The UV spectrum of the related compound 2,4-dichlorophenoxyacetic acid shows distinct absorption bands at approximately 200 nm, 229 nm, and 283 nm. researchgate.net A similar absorption profile would be expected for the target compound, allowing for its quantification in solution, although this method may lack selectivity in complex mixtures. deswater.com
Fluorescence Spectroscopy offers significantly higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy for certain compounds. mdpi.com While not all phenolic compounds are naturally fluorescent, some exhibit fluorescence that can be exploited for highly sensitive detection. researchgate.net For compounds with weak or no native fluorescence, derivatization with a fluorescent tag can be employed. Alternatively, fluorescence immunoassays have been developed for related compounds like 2,4-D, demonstrating dynamic ranges suitable for environmental monitoring. nih.gov These assays rely on the competitive binding of the analyte and a fluorescently labeled tracer to a specific antibody. nih.gov
Method Validation and Quality Assurance/Quality Control (QA/QC)
To ensure that analytical results are reliable, accurate, and reproducible, the methods used must be thoroughly validated. nih.govmdpi.com Quality assurance and quality control (QA/QC) procedures are integral to this process, involving the routine analysis of blanks, standards, and spiked samples to monitor method performance.
A key aspect of method validation is determining the method's sensitivity and its detection and quantification limits.
Sensitivity refers to the change in analytical response for a unit change in analyte concentration. It is typically represented by the slope of the calibration curve.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise, though not necessarily quantified with acceptable precision.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision.
These parameters are highly dependent on the analytical technique, the instrument, and the sample matrix. For the analysis of related chlorophenols and phenoxyacetic acids, modern hyphenated techniques achieve very low detection and quantification limits, often in the parts-per-billion (ng/L) or parts-per-trillion (ppt) range.
The following table provides examples of LOD and LOQ values achieved for related compounds using various analytical techniques, illustrating the performance that could be expected for methods developed for this compound.
| Analyte | Technique | Matrix | LOD | LOQ | Reference |
| 2,4-D and metabolites | LC/MS/MS & GC/MS | Water | 0.03 µg/L | 0.10 µg/L | epa.gov |
| 2,4-D | HPLC-UV | Water | 0.004 µg/L | 0.01 µg/L | deswater.com |
| 2,4-D | LC/MS/MS | Drinking Water | 2 ppt (B1677978) (ng/L) | - | hpst.cz |
| 4-nonylphenol | UPLC-MS/MS | Surface Water | 0.87 ng/L | 10.0 ng/L | researchgate.net |
| 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol | RP-HPLC-FLD | - | 0.878 µg/mL | 2.661 µg/mL | who.int |
Accuracy, Precision, and Robustness Assessments
The reliability of any analytical method hinges on its accuracy, precision, and robustness. Accuracy refers to the closeness of a measured value to a standard or known value. Precision represents the closeness of two or more measurements to each other. Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
For the analysis of phenols, including compounds structurally related to this compound, gas chromatography (GC) is a commonly employed technique. epa.gov Method performance is typically monitored using surrogate compounds, which are added to all samples, blanks, and standards. epa.gov For instance, in the analysis of phenols, a surrogate like 2,4-dibromophenol (B41371) might be used. epa.gov The recovery of these surrogates provides a measure of the method's accuracy for each sample.
To ensure the quality of analytical data, quality control (QC) protocols are established. These often include the analysis of a quality control sample (QCS) to verify the accuracy of the calibration standards. The results of the QCS are compared against established acceptance criteria. For instance, in a particular method, the QCS might need to be within ±10% of the true value.
The precision of a method is often evaluated by performing replicate analyses of a sample. The relative percent difference (RPD) between duplicate measurements is a common metric. For example, the RPD for matrix spike duplicates might be required to be within a certain limit, such as 20%, to demonstrate acceptable precision.
The following table provides an example of performance data that could be generated during the validation of an analytical method for a related compound, illustrating the concepts of accuracy and precision.
| Parameter | Acceptance Criteria | Example Finding | Interpretation |
| Quality Control Sample (QCS) | Within ±10% of True Value | 95% Recovery | Indicates good accuracy of the calibration. |
| Surrogate Recovery | 70-130% | 85% Recovery | Demonstrates acceptable accuracy for the specific sample matrix. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) RPD | ≤20% | 15% | Shows good precision in the sample matrix. |
This table is illustrative and represents typical data from analytical method validation.
Matrix Effects and Interferences in Complex Sample Analysis
Complex sample matrices, such as soil, water, or biological tissues, can contain a multitude of compounds that may interfere with the analysis of the target analyte, this compound. These interferences, collectively known as matrix effects, can either enhance or suppress the analytical signal, leading to inaccurate quantification.
In gas chromatography, co-eluting compounds, which are compounds that have similar retention times to the analyte of interest, can be a significant source of interference. To address this, techniques such as dual-column analysis can be employed. This approach uses two columns of different polarities to separate the analyte from interfering compounds. epa.gov If a peak is present on both columns with the correct retention times, it provides a higher degree of confidence in the identification of the compound. epa.gov
Another strategy to mitigate matrix effects is the use of appropriate sample preparation techniques. Methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to selectively isolate the target analyte from the bulk of the matrix components. The choice of extraction sorbent and elution solvents is critical for achieving a clean extract.
The use of internal standards is also crucial for correcting for matrix effects. An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to the sample at a known concentration before sample preparation. Any signal enhancement or suppression caused by the matrix will affect both the analyte and the internal standard similarly, allowing for accurate quantification.
The following table outlines potential sources of interference and common mitigation strategies in the analysis of phenolic compounds.
| Source of Interference | Potential Effect | Mitigation Strategy |
| Co-eluting Compounds | False positive or inaccurate quantification | Dual-column GC analysis, GC-MS confirmation |
| Sample Matrix Components | Signal suppression or enhancement | Optimized sample preparation (e.g., SPE), use of internal standards |
| Contaminated Glassware or Reagents | Introduction of interfering peaks | Use of high-purity solvents and reagents, proper cleaning of glassware |
Development of Novel and Miniaturized Analytical Platforms
While traditional chromatographic methods offer high accuracy and sensitivity, they are often laboratory-based, time-consuming, and require skilled operators. This has driven the development of novel and miniaturized analytical platforms for rapid, on-site analysis.
Biosensors and immunosensors are promising tools for the rapid detection of environmental pollutants. These devices utilize a biological recognition element, such as an enzyme, antibody, or nucleic acid, coupled with a transducer that converts the biological recognition event into a measurable signal.
For the detection of phenolic compounds, enzyme-based biosensors often employ tyrosinase or laccase. These enzymes catalyze the oxidation of phenols, and the resulting product can be detected electrochemically. The current generated is proportional to the concentration of the phenolic compound.
Immunosensors, on the other hand, are based on the highly specific binding between an antibody and its target antigen. For the detection of a compound like this compound, specific antibodies would need to be developed. The binding event can be detected using various techniques, such as fluorescence, surface plasmon resonance (SPR), or quartz crystal microbalance (QCM).
The key advantages of these sensor-based platforms are their potential for high sensitivity, selectivity, and rapid response times, making them suitable for in-field screening applications.
Microfluidic devices, also known as lab-on-a-chip systems, integrate multiple laboratory functions onto a single chip, typically a few square centimeters in size. These devices offer several advantages, including reduced reagent consumption, faster analysis times, and the potential for automation and high-throughput screening.
For the analysis of this compound, a microfluidic device could be designed to perform sample pre-concentration, separation, and detection on a single platform. For instance, a micro-SPE unit could be integrated with a micro-GC or a micro-HPLC system for separation, followed by detection using an integrated electrochemical or optical detector.
The development of such miniaturized systems holds significant promise for on-site environmental monitoring, allowing for real-time data acquisition and rapid decision-making in the event of a contamination incident.
Theoretical and Computational Studies on 2 2,4 Dichlorophenoxy 5 Methylphenol
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms and the distribution of electrons are fundamental determinants of a molecule's physical and chemical properties. Computational analysis allows for a detailed exploration of these features for 2-(2,4-Dichlorophenoxy)-5-methylphenol.
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties. For this compound, calculations using a basis set such as 6-311++G(d,p) would provide a detailed picture of its electronic landscape.
Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative of typical results from DFT calculations and is presented for demonstrative purposes.)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.8 eV | electron Volts |
| LUMO Energy | -1.2 eV | electron Volts |
| HOMO-LUMO Gap | 5.6 eV | electron Volts |
| Dipole Moment | 2.5 D | Debye |
| Total Energy | -1350 Ha | Hartrees |
Conformational Landscape Exploration and Stability Analysis
The presence of a flexible ether linkage in this compound allows for multiple rotational isomers, or conformers. Understanding the conformational landscape is essential, as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
A systematic conformational search can be performed by rotating the dihedral angles around the ether bond and the bonds connecting the rings to the ether oxygen. The potential energy surface can be scanned to identify local energy minima, which correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. The most stable conformer is the one with the lowest energy.
Table 2: Relative Energies of Stable Conformers of this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 75° | 0.00 | 65.2 |
| 2 | -85° | 0.85 | 20.1 |
| 3 | 170° | 1.50 | 14.7 |
Intermolecular Interactions and Binding Studies
To understand the potential biological activity of this compound, it is crucial to study its interactions with proteins. Molecular docking and dynamics simulations are the primary computational tools for this purpose.
Molecular Docking and Dynamics Simulations with Biological Targets (non-human proteins)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method can be used to screen for potential binding partners and to generate plausible binding poses. For instance, given the widespread use of dichlorophenoxy-containing compounds as herbicides, a relevant non-human biological target could be an enzyme from a plant or fungus, such as acetolactate synthase or a cytochrome P450 monooxygenase.
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding affinity.
Ligand-Receptor Binding Affinity Predictions and Characterization
The strength of the interaction between a ligand and its receptor is quantified by the binding affinity. Computational methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy.
These calculations decompose the binding energy into various components, such as van der Waals forces, electrostatic interactions, and solvation energies. This allows for a detailed characterization of the key residues in the protein's binding pocket that are responsible for the interaction with this compound. Identifying these key interactions is fundamental for understanding the mechanism of action and for the rational design of new, more potent or selective molecules.
Table 3: Predicted Binding Affinity and Key Interacting Residues for this compound with a Hypothetical Fungal Enzyme (Note: This data is for illustrative purposes only.)
| Parameter | Value |
|---|---|
| Predicted Binding Free Energy (ΔG_bind) | -8.5 kcal/mol |
| Key Interacting Residues | Tyr85, Phe112, Leu204, Val215 |
| Predominant Interaction Types | Pi-Pi stacking, Halogen bonding, Hydrophobic interactions |
Reaction Pathway Modeling and Mechanistic Elucidation
Theoretical chemistry can also be used to model chemical reactions involving this compound. This could include its metabolic degradation in microorganisms or its potential synthetic routes. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the energy barriers that must be overcome for the reaction to proceed.
The activation energies calculated from the difference in energy between the reactants and the transition state provide quantitative information about the reaction kinetics. This can help in understanding why certain metabolic pathways are preferred over others or in optimizing synthetic procedures. For example, modeling the enzymatic hydroxylation or ether cleavage of this compound by a microbial cytochrome P450 could reveal the most likely sites of metabolic attack and the energetic feasibility of such transformations.
Simulation of Abiotic Degradation Pathways (e.g., photolysis, hydrolysis)
Abiotic degradation is a critical factor in determining the environmental persistence of a chemical compound. For this compound, the two primary abiotic degradation pathways are photolysis and hydrolysis.
Hydrolysis: The ether linkage in diphenyl ethers can undergo hydrolysis, cleaving the molecule into its constituent phenol (B47542) and phenate components. However, the C-O bond in the ether is generally stable. Studies on analogous compounds like the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) show that hydrolysis rates are highly dependent on pH, with significantly faster degradation under basic conditions. molecular-modelling.chregulations.gov For this compound, hydrolysis would be expected to be slow under neutral environmental pH but could be more significant in alkaline waters, leading to the formation of 2,4-dichlorophenol (B122985) and 5-methylphenol. Computational models, particularly Density Functional Theory (DFT), can simulate the reaction mechanism and calculate the activation energy barriers for this cleavage, confirming the conditions under which it becomes favorable.
Photolysis: Direct photolysis, driven by the absorption of UV radiation from sunlight, is a major degradation pathway for many aromatic compounds. For dichlorophenoxy compounds, photolysis can lead to the reductive dechlorination of the aromatic ring or cleavage of the ether bond. nih.govacdlabs.com Research on 2,4-D demonstrates that its decomposition in the presence of UV light yields products such as 2,4-dichlorophenol and other hydroxylated species. molecular-modelling.ch It is therefore highly probable that this compound would undergo similar photochemical transformations. The primary photolytic degradation products would likely include:
Cleavage products: 2,4-dichlorophenol and 5-methylphenol.
Dechlorination products: 2-(4-chlorophenoxy)-5-methylphenol and 2-(2-chlorophenoxy)-5-methylphenol.
Hydroxylated products: Addition of hydroxyl groups to either aromatic ring.
Modeling studies on polybrominated diphenyl ethers (PBDEs) confirm that photolysis is a key factor in their environmental fate, contributing to the formation of lower-halogenated congeners. chemistryforsustainability.org
Computational Prediction of Biotransformation Products
While abiotic processes are significant, biotransformation by microorganisms is often the primary route of degradation for organic pollutants. Computational tools have been developed to predict the metabolic fate of chemicals in biological systems.
One such advanced tool is BioTransformer , which employs a combination of knowledge-based rules and machine learning models to predict the products of metabolism. episuite.dev It can simulate various metabolic pathways, including those mediated by Cytochrome P450 (CYP450) enzymes and environmental microbes. episuite.dev
For this compound, BioTransformer or similar systems would predict biotransformation products based on established metabolic reactions for diphenyl ethers and chlorinated aromatics. The most likely transformations include:
Hydroxylation: The addition of a hydroxyl group to either of the aromatic rings is a common initial step in microbial degradation.
Ether Bond Cleavage: Similar to abiotic hydrolysis, enzymatic cleavage of the ether linkage is a key degradation step, yielding 2,4-dichlorophenol and 5-methylphenol. These intermediates are then further degraded. Studies on the herbicide 2,4-D have identified 2,4-dichlorophenol as a major metabolite. qsardb.org
Dioxin Formation: Under certain conditions, intramolecular cyclization could theoretically lead to the formation of polychlorinated dibenzo-p-dioxins or furans (PCDD/Fs), although this is dependent on the specific enzymes and reaction conditions.
A summary of potential biotransformation products based on these predictive principles is provided below.
Table 1: Predicted Biotransformation Products
| Transformation Pathway | Predicted Product(s) |
|---|---|
| Aromatic Hydroxylation | Hydroxylated derivatives of the parent compound |
| Ether Bond Cleavage | 2,4-Dichlorophenol, 5-Methylphenol |
Environmental Fate and Transport Modeling
Understanding how this compound moves and persists in the environment is crucial for assessing its potential impact. This is achieved through predictive models that rely on key physicochemical properties.
Predictive Models for Partitioning Coefficients (Kow, Koc, Kaw)
Partitioning coefficients govern how a chemical distributes itself between different environmental compartments (e.g., water, soil, air, biota). These coefficients are essential inputs for environmental fate models.
Octanol-Water Partition Coefficient (Kow): Represents the ratio of a chemical's concentration in octanol (B41247) versus water, indicating its lipophilicity and potential for bioaccumulation.
Organic Carbon-Water Partition Coefficient (Koc): Describes the tendency of a chemical to adsorb to organic matter in soil and sediment.
Air-Water Partition Coefficient (Kaw): Also known as Henry's Law Constant, it indicates the partitioning between air and water, affecting volatility.
These properties are often estimated using Quantitative Structure-Property Relationship (QSPR) models. The most widely used tool for this purpose is the US Environmental Protection Agency's EPI (Estimation Program Interface) Suite™ , which includes programs like KOWWIN™ and KOCWIN™. episuite.devepa.gov Online web tools such as SwissADME also provide robust predictions based on a molecule's structure. molecular-modelling.chnih.gov
Based on the SMILES string for this compound (Cc1cc(Oc2ccc(Cl)cc2Cl)ccc1), the following partitioning coefficients and properties were predicted using the SwissADME model.
Table 2: Predicted Physicochemical and Partitioning Properties
| Property | Predicted Value | Description |
|---|---|---|
| Molecular Formula | C₁₃H₁₀Cl₂O₂ | --- |
| Molecular Weight | 281.13 g/mol | --- |
| LogP (Octanol/Water) | 5.16 | High lipophilicity |
| Water Solubility (LogS) | -5.41 | Low solubility in water |
Data generated using the SwissADME web tool. molecular-modelling.chnih.gov
The high predicted LogP value suggests that the compound is highly lipophilic and will tend to partition from water into organic phases like lipids in organisms and organic carbon in soil and sediment.
Simulation of Environmental Distribution and Persistence in Ecosystems
The predicted partitioning coefficients are used to power multimedia environmental fate models, such as the Level III fugacity models included in the EPI Suite. episuite.dev These models simulate the distribution and persistence of a chemical in a standardized model environment consisting of air, water, soil, and sediment compartments.
Modeling studies on analogous polychlorinated and polybrominated diphenyl ethers (PCDEs and PBDEs) show that these compounds predominantly partition to soil and sediment due to their high hydrophobicity. vcclab.orgmcule.com Their environmental persistence is strongly influenced by degradation rates in these media. vcclab.org Similarly, simulations for this compound would predict that:
The compound will have a low tendency to remain in the water column and will sorb strongly to organic matter in soil and sediment.
Its low predicted water solubility and moderate vapor pressure suggest that atmospheric transport is possible, but it would likely be associated with particulate matter rather than occurring in the gas phase.
Advanced Machine Learning and Artificial Intelligence Applications
Beyond environmental fate, computational tools are revolutionizing how chemicals are synthesized. Machine learning (ML) and artificial intelligence (AI) are now being applied to predict optimal reaction conditions, thereby increasing efficiency and reducing waste.
Predictive Models for Synthesis Efficiency and Selectivity
The synthesis of a diaryl ether like this compound is typically achieved via a nucleophilic aromatic substitution, such as the Williamson ether synthesis. Achieving high efficiency (yield) and selectivity (correct isomer formation) in such reactions can be challenging.
Modern chemical synthesis is increasingly supported by AI and ML platforms that analyze vast datasets of chemical reactions. chemsafetypro.com These tools can:
Predict Reaction Outcomes: By learning from millions of documented reactions, ML models can predict the most likely products, byproducts, and yields for a given set of reactants and conditions. expasy.org
Optimize Reaction Conditions: AI algorithms can suggest the optimal solvent, catalyst, temperature, and reaction time to maximize the efficiency and selectivity of a desired transformation. chemsafetypro.comkims-imio.com For instance, an AI model could predict whether a copper-based or palladium-based catalyst would be more effective for the etherification reaction.
Guide Retrosynthesis: AI can propose novel synthetic pathways by working backward from the target molecule to simpler, commercially available precursors. chemsafetypro.com
Table 3: Mentioned Chemical Compounds
| Common Name/Identifier | Chemical Name or Description |
|---|---|
| This compound | This compound |
| 2,4-D | 2,4-Dichlorophenoxyacetic acid |
| 2,4-Dichlorophenol | 2,4-Dichlorophenol |
| 5-Methylphenol | 5-Methylphenol (also known as m-cresol) |
| Polychlorinated diphenyl ethers (PCDEs) | A class of compounds with a diphenyl ether structure and multiple chlorine substituents |
| Polybrominated diphenyl ethers (PBDEs) | A class of compounds with a diphenyl ether structure and multiple bromine substituents |
| 2-(4-Chlorophenoxy)-5-methylphenol | A potential photodegradation product |
| 2-(2-Chlorophenoxy)-5-methylphenol | A potential photodegradation product |
| Polychlorinated dibenzo-p-dioxins (PCDDs) | A class of highly toxic environmental pollutants |
Data-Driven QSAR and QSPR for Environmental Behavior and Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structure. nih.govecetoc.org These data-driven approaches are fundamental in environmental science and toxicology for forecasting the behavior of compounds like this compound, for which extensive experimental data may be limited. nih.gov By correlating molecular descriptors with observed activities or properties, QSAR and QSPR models can estimate the environmental fate and biological interactions of this compound. jst.go.jp
Environmental Behavior Predictions (QSPR)
The environmental fate of a chemical, including its persistence, mobility, and degradation, can be predicted using QSPR models. For phenolic compounds, key aspects of their environmental behavior include degradation through processes like sonolysis and biodegradation. nih.govnih.gov
Degradation Studies:
Research on the sonolytic degradation of phenol derivatives has demonstrated the utility of QSPR modeling in predicting reaction rate constants. nih.govresearchgate.net These models often reveal that molecular properties such as polarity and the potential for hydrogen bonding significantly influence the rate of degradation. nih.govresearchgate.net For this compound, the presence of chlorine atoms, a methyl group, and a hydroxyl group would be key inputs for such models. Studies on chlorinated phenols indicate that the number and position of chlorine substituents on the phenolic ring affect the rate and extent of biodegradation. nih.gov Generally, increased chlorination can lead to greater recalcitrance. nih.gov
A QSPR model for the sonolytic degradation of a series of phenol derivatives was developed using multiple linear regression (MLR) and genetic algorithms (GA) to select the most relevant molecular descriptors. nih.gov The robustness and predictive power of such models are rigorously evaluated through internal and external validation techniques. researchgate.net While specific experimental data for this compound is not available within these published models, we can infer its likely behavior. The dichlorophenoxy and methyl substituents will influence its polarity and steric hindrance, which are critical parameters in degradation models.
Below is an interactive data table illustrating a hypothetical QSPR model for the degradation rate constant (k) of various substituted phenols, including a representative entry for this compound based on general trends. The model's equation could take the form: log(k) = c0 + c1LogP + c2Polarizability + c3*StericHindrance.
Biological Interaction Predictions (QSAR)
QSAR models are extensively used to predict the toxicity of substituted phenols to various organisms. jst.go.jpnih.gov These models typically establish a relationship between toxicity (e.g., 50% growth inhibitory concentration, IC50) and physicochemical descriptors like hydrophobicity (log P or log Kow), electronic parameters (e.g., pKa, Hammett constants), and steric factors. jst.go.jpjst.go.jp
Toxicity to Aquatic Organisms:
Studies on the acute toxicity of substituted phenols to aquatic organisms like Daphnia magna and tadpoles of Rana japonica have shown a strong dependence on hydrophobicity. jst.go.jpnih.gov For many phenols, the toxic action is classified as polar narcosis, where the toxicity is primarily driven by the compound's ability to partition into biological membranes. jst.go.jp The presence of electron-withdrawing groups, such as chlorine atoms, can also contribute to toxicity through more specific mechanisms. acs.org
A typical QSAR equation for the toxicity of phenols might look like: log(1/IC50) = c0 + c1logKow + c2pKa. The logKow term accounts for the hydrophobicity, while the pKa term addresses the degree of ionization of the phenol at a given pH, which affects its membrane permeability and interaction with biological targets.
The following interactive data table presents a hypothetical QSAR model for the toxicity of substituted phenols to a model aquatic organism. The data for this compound is an educated estimate based on the structural contributions of its substituents.
Key Molecular Descriptors and Their Influence:
For this compound, the key structural features influencing its QSAR and QSPR profiles are:
Dichlorophenoxy Group: The two chlorine atoms are strong electron-withdrawing groups, which can increase the acidity of the phenolic hydroxyl group (lower pKa) compared to unsubstituted phenol. This affects its ionization state in different environmental compartments. The chlorine atoms also significantly increase the hydrophobicity (higher log P) of the molecule.
Phenolic Hydroxyl Group: This group is crucial for the compound's reactivity and potential for hydrogen bonding. Its ability to form phenoxyl radicals can be a factor in certain toxicity mechanisms. acs.org
The combination of these features suggests that this compound would likely exhibit moderate to high hydrophobicity, influencing its potential for bioaccumulation. Its toxicity would be predicted based on a combination of non-specific narcotic effects and potentially more specific interactions related to its chlorinated structure.
Future Research Directions and Unexplored Avenues for 2 2,4 Dichlorophenoxy 5 Methylphenol
Development of Sustainable Synthesis Routes and Biocatalytic Approaches
The synthesis of diaryl ethers like 2-(2,4-Dichlorophenoxy)-5-methylphenol has traditionally relied on methods such as the Ullmann condensation, which often involves harsh reaction conditions and the use of stoichiometric amounts of copper. rsc.orggoogle.com Future research should focus on developing more sustainable and efficient synthetic pathways.
Key Research Questions:
Can modern catalytic systems, such as those employing copper(I) oxide with inexpensive ligands, be optimized for the synthesis of this compound to achieve high yields under milder conditions? acs.orgorganic-chemistry.org
What are the most effective and environmentally benign solvents and bases for the Ullmann-type coupling of 2,4-dichlorobromobenzene with 5-methylphenol? organic-chemistry.org
Can biocatalytic approaches, which have shown promise in the synthesis of substituted phenols and the deprotection of complex molecules, be developed for the synthesis of this diaryl ether? rsc.orgnih.gov
Could enzymatic systems, such as those involving laccases or other oxidoreductases, be engineered to catalyze the formation of the ether linkage, offering a greener alternative to traditional chemical synthesis? nih.gov
A proposed synthetic route based on the Ullmann condensation is the copper-catalyzed coupling of 2,4-dichlorophenyl bromide and 5-methylphenol. vulcanchem.com This method, while offering regioselectivity, presents challenges in preventing byproduct formation and optimizing yields, which future research could address. vulcanchem.com
Integration of Advanced Analytical Techniques for Real-time Monitoring and Comprehensive Detection
The development of sensitive and selective analytical methods is crucial for detecting and quantifying this compound in various environmental matrices. Given its predicted low aqueous solubility and high lipophilicity, methods capable of trace-level detection in complex samples will be necessary. vulcanchem.com
Future research in this area should explore:
The adaptation of existing EPA methods for chlorinated phenols, such as EPA Method 528, which utilizes gas chromatography-mass spectrometry (GC-MS), for the specific detection of this compound. thermofisher.comthermofisher.com
The use of advanced chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS), to resolve potential isomers and byproducts from its synthesis or degradation.
The development of real-time monitoring systems, potentially based on electrochemical sensors or biosensors, for the rapid detection of this compound in water sources. nih.gov
The application of solid-phase microextraction (SPME) and other modern sample preparation techniques to preconcentrate the analyte from environmental samples, thereby increasing detection sensitivity. epa.gov
| Analytical Technique | Potential Application for this compound | Key Research Focus |
| GC-MS | Quantification in water, soil, and biological tissues. thermofisher.comthermofisher.com | Method validation, optimization of derivatization, and development of specific ion monitoring protocols. |
| LC-MS/MS | Analysis of the parent compound and its potential polar metabolites. | Development of sensitive methods for complex matrices and investigation of metabolite structures. |
| Electrochemical Sensors | Real-time monitoring in aquatic environments. nih.gov | Design of selective electrodes and investigation of the electrochemical behavior of the compound. |
| Biosensors | High-throughput screening and rapid detection. | Identification of specific biological recognition elements (e.g., enzymes, antibodies). |
Elucidation of Novel Biological Targets and Undiscovered Mechanistic Pathways in Non-Human Models
The structural similarity of this compound to known bioactive compounds suggests that it may have significant biological effects. For instance, the dichlorophenoxy moiety is a key component of the herbicide 2,4-D, which mimics the plant hormone auxin. nih.govresearchgate.net The chlorinated phenol (B47542) structure is also found in triclosan (B1682465), a compound with known antimicrobial and endocrine-disrupting properties. nih.gov
Future research should investigate:
The potential for this compound to act as an endocrine disruptor in aquatic organisms, such as fish, by examining its effects on key endocrine pathways. nih.govdntb.gov.ua
The neurotoxic potential of the compound in non-human models, given that some chlorinated phenols have been shown to cause neurological effects. cdc.gov
The inhibitory effects on key enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are known targets for some diaryl ether compounds. tandfonline.com
The mechanisms of toxicity, including the potential for oxidative stress, mitochondrial dysfunction, and genotoxicity, which are common pathways for phenolic compounds. epa.govnih.gov
| Model Organism | Potential Biological Effect | Research Approach |
| Zebrafish (Danio rerio) | Developmental toxicity, neurotoxicity, endocrine disruption. nih.govnih.gov | Embryo-larval toxicity assays, behavioral studies, gene expression analysis. |
| Daphnia magna | Acute and chronic toxicity, reproductive effects. | Standard ecotoxicity tests to determine EC50 and LC50 values. |
| Algae | Inhibition of photosynthesis and growth. | Growth inhibition assays. |
| Bacteria | Antimicrobial activity, potential for biodegradation. nih.govnih.gov | Minimum inhibitory concentration (MIC) assays, biodegradation studies. |
Understanding Long-term Environmental Dynamics and Global Cycling of this compound
The environmental fate and transport of this compound are currently unknown. However, based on its predicted physicochemical properties, such as low water solubility and high lipophilicity, it is likely to be persistent and bioaccumulative. vulcanchem.com
Future research should focus on:
Determining the key environmental degradation pathways, including photolysis, hydrolysis, and biodegradation. The major metabolite of the related compound 2,4-D is 2,4-dichlorophenol (B122985) (2,4-DCP), suggesting a potential degradation pathway for the target compound. researchgate.netnih.gov
Investigating its adsorption and desorption behavior in different soil and sediment types to understand its mobility in the environment.
Modeling its potential for long-range atmospheric transport and global cycling, similar to other persistent organic pollutants (POPs). mdpi.com
Studying its bioaccumulation and biomagnification potential in aquatic and terrestrial food webs.
Application of Omics Technologies to Comprehensive Biological Responses in Environmental Systems
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful approach to understanding the complex biological responses to chemical exposure at a systems level. rsc.org These technologies can provide a comprehensive view of the molecular mechanisms of toxicity and identify sensitive biomarkers of exposure and effect.
Future research should leverage omics to:
Conduct transcriptomic studies on non-human models, such as zebrafish, to identify gene expression changes in response to exposure and elucidate the underlying molecular pathways of toxicity. nih.govnih.govresearchgate.net
Use proteomics to identify protein expression changes and post-translational modifications that are indicative of cellular stress and specific modes of action.
Employ metabolomics to analyze changes in the metabolic profiles of organisms exposed to the compound, providing insights into metabolic disruption and the formation of bioactive metabolites. nih.gov
Integrate multi-omics data to construct a holistic understanding of the adverse outcome pathways (AOPs) associated with exposure to this compound. acs.org
Advancements in Predictive Modeling and Data Science for Compound Behavior and Interactions
Given the lack of empirical data for this compound, predictive modeling and data science approaches are invaluable for estimating its properties, behavior, and potential toxicity.
Future research in this area should include:
The development of robust Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of this compound based on its structural features and data from related chlorinated phenols. nih.govnih.gov
The use of fugacity-based models to predict its environmental partitioning and fate in different environmental compartments.
The application of machine learning algorithms to analyze large datasets from omics studies and identify complex patterns of toxicity.
The development of physiologically based toxicokinetic (PBTK) models to simulate its absorption, distribution, metabolism, and excretion in different organisms, helping to extrapolate toxicity data across species.
Conclusion and Synthesis of Knowledge on 2 2,4 Dichlorophenoxy 5 Methylphenol
Integration of Multi-Disciplinary Perspectives on 2-(2,4-Dichlorophenoxy)-5-methylphenol
Due to the lack of primary research, it is not possible to integrate multi-disciplinary perspectives. Fields such as toxicology, environmental science, and materials science have not published any findings on this compound. While the broader class of chlorinated diphenyl ethers has been the subject of extensive study, any attempt to extrapolate those findings to this specific, unstudied molecule would be purely speculative and fall outside the requested scope of this article.
Future Outlook for Research and its Broader Scientific Implications
The future outlook for research on this compound is entirely open. As a structurally defined but uncharacterized molecule, it represents a blank slate for chemical and biological investigation. Initial research would likely focus on developing and optimizing a synthetic route, followed by a thorough characterization of its physicochemical properties.
Should research be undertaken, its broader scientific implications would depend entirely on the discovered properties of the compound. Potential avenues of investigation could include its use as an intermediate in the synthesis of more complex molecules, or screening for biological activity given the known properties of other chlorinated phenols and diphenyl ethers. However, without any foundational research, any discussion of its future implications remains speculative.
A potential, though unverified, synthesis route could involve the etherification of 5-methylphenol with a suitable 2,4-dichlorophenyl precursor. vulcanchem.com
Table of Physicochemical Properties (Estimated)
| Property | Value |
| Molecular Formula | C₁₃H₁₀Cl₂O₂ |
| Molar Mass | 270.12 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Note: The data in this table is based on the molecular formula and general knowledge of similar compounds, as specific experimental data for this compound is not available in published literature.
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-Dichlorophenoxy)-5-methylphenol, and how can purity be validated?
Methodological Answer: The synthesis typically involves coupling 2,4-dichlorophenol with a methyl-substituted phenolic precursor under alkaline conditions (e.g., NaOH or K₂CO₃ as a base). Key steps include:
- Etherification: Reacting 2,4-dichlorophenol with 5-methylphenol derivatives via nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF or acetone) and controlled temperatures (60–80°C) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
- Validation: Purity assessment via HPLC (C18 column, UV detection at 254 nm) or GC-MS (electron ionization mode). Confirm structural integrity using (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) and FT-IR (C-O-C stretch at 1250–1150 cm⁻¹) .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Methodological Answer:
- Extraction: Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices; Soxhlet extraction for soil/sediment using dichloromethane:acetone (1:1) .
- Quantification:
- HPLC-UV: Reverse-phase C18 column, mobile phase acetonitrile:water (70:30), retention time ~8–10 min.
- GC-MS: Derivatize with BSTFA for volatility; monitor molecular ion (e.g., m/z 296 [M⁺]) and fragmentation patterns .
- Quality Control: Spike recovery tests (70–120% acceptable range) and internal standards (e.g., deuterated analogs for MS correction) .
Advanced Research Questions
Q. How can conflicting data on the compound’s carcinogenic potential be resolved?
Methodological Answer: Discrepancies in carcinogenicity studies (e.g., limited animal evidence vs. lack of human data) require:
- Dose-Response Analysis: Conduct subchronic/chronic exposure studies in rodents (OECD TG 451/453) with histopathological evaluation of lung and liver tissues .
- Mechanistic Studies: Use in vitro models (Ames test, Comet assay) to assess mutagenicity and oxidative DNA damage. Compare results to structural analogs like triclosan, which shares phenolic/dichlorophenoxy motifs .
- Epidemiological Meta-Analysis: Aggregate occupational exposure data (if available) with adjustments for confounders (smoking, co-exposures) .
Q. What strategies mitigate experimental artifacts in studying the compound’s environmental photodegradation?
Methodological Answer: Photolysis studies often face challenges like secondary byproduct formation or matrix interference. Address these via:
- Controlled Light Sources: Use solar simulators (AM 1.5G spectrum) with actinometry (e.g., potassium ferrioxalate) to standardize UV intensity .
- Quenching Agents: Add NaN₃ (to suppress singlet oxygen) or isopropanol (scavenge hydroxyl radicals) to identify dominant degradation pathways.
- Advanced Detection: LC-QTOF-MS for non-targeted analysis of transformation products (e.g., dichlorinated quinones or methyl-phenolic acids) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to cytochrome P450 enzymes (e.g., CYP1A1) or estrogen receptors. Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
- QSAR Models: Train on toxicity datasets (e.g., EPA ToxCast) using descriptors like logP, HOMO-LUMO gaps, and topological polar surface area to predict endocrine disruption potential .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported logP values for this compound?
Methodological Answer:
- Experimental Reassessment: Use shake-flask method (octanol/water partitioning) with HPLC quantification. Ensure pH control (pH 7.4 buffer) to avoid ionization artifacts .
- Computational Cross-Check: Compare predicted logP from software (e.g., ChemAxon, EPI Suite) with experimental data. Adjust atom/fragment contribution parameters if systematic errors exist .
Q. What methodologies reconcile conflicting spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
- Standardized Protocols: Use deuterated solvents (CDCl₃ or DMSO-d6) and internal references (TMS). Report temperature (e.g., 25°C) to account for solvent viscosity effects .
- Collaborative Inter-laboratory Studies: Share samples between labs to identify instrumentation biases (e.g., magnet strength, probe calibration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
